![molecular formula C15H11N3OS B14413104 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine CAS No. 87034-80-8](/img/structure/B14413104.png)
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that combines the structural features of benzothiophene and imidazopyridine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of both benzothiophene and imidazopyridine moieties in its structure suggests a wide range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine typically involves the construction of the benzothiophene and imidazopyridine cores followed by their coupling. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides to form benzothiophenes . The imidazopyridine core can be synthesized via a multicomponent reaction involving 2-aminopyridine, aldehydes, and isocyanides . The final coupling step can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiophene derivatives.
Substitution: Formation of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiophene Derivatives: Compounds like raloxifene and zileuton, which are used as pharmaceuticals.
Imidazopyridine Derivatives: Compounds like zolpidem and alpidem, which are used as sedatives and anxiolytics.
Uniqueness
4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine is unique due to its combined structural features of benzothiophene and imidazopyridine, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various therapeutic applications.
Propriétés
Numéro CAS |
87034-80-8 |
|---|---|
Formule moléculaire |
C15H11N3OS |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
4-(1-benzothiophen-3-ylmethoxy)-1H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C15H11N3OS/c1-2-4-13-11(3-1)10(8-20-13)7-19-15-14-12(5-6-16-15)17-9-18-14/h1-6,8-9H,7H2,(H,17,18) |
Clé InChI |
UMAIIKKTRVWFPT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)COC3=NC=CC4=C3N=CN4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[Butyl(2,2,6,6-tetramethylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B14413038.png)
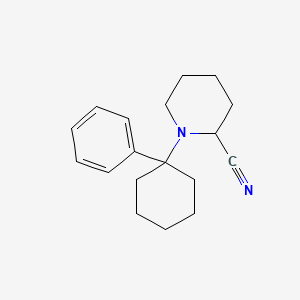
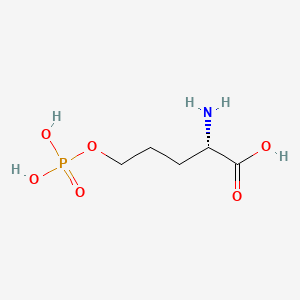
![Ethyl [4-(4-hydroxybenzoyl)piperazin-1-yl]acetate](/img/structure/B14413053.png)

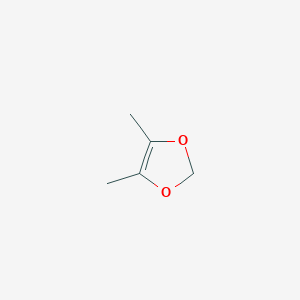
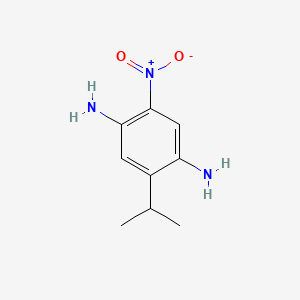

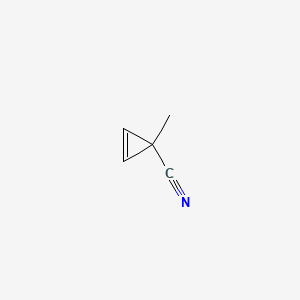
![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)

